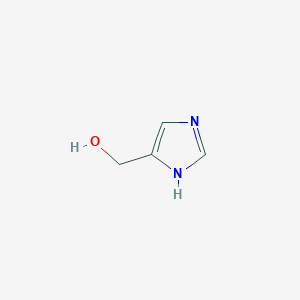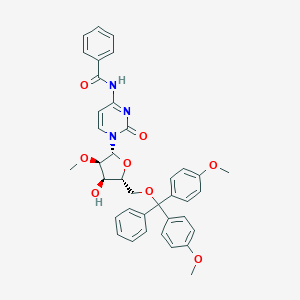
4-Metil-imidazol
Descripción general
Descripción
Imidazole-4-methanol is a member of the class of imidazoles that is 1H-imidazole substituted by a hydroxymethyl group at position 4. It is a primary alcohol and a member of imidazoles .
Synthesis Analysis
Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .
Molecular Structure Analysis
The structure of Imidazole-4-methanol is characterized by a hydroxymethyl group substituted at position 4 of the 1H-imidazole . The molecule displays two predominant hydrogen-bonding interactions in the crystal structure .
Chemical Reactions Analysis
Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . The synthesis of imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .
Physical And Chemical Properties Analysis
Imidazole-4-methanol appears as a solid . The melting point ranges from 88 to 92 °C .
Aplicaciones Científicas De Investigación
Química Medicinal
El 4-Metil-imidazol se utiliza en química medicinal debido a su presencia en varios compuestos que ocurren naturalmente y en fármacos aprobados por la FDA. Es significativo en el desarrollo de nuevos productos farmacéuticos, particularmente como un bloque de construcción para crear moléculas con propiedades anticancerígenas, antimicrobianas y antiinflamatorias .
Productos Agroquímicos
En la industria agroquímica, el this compound encuentra aplicaciones como precursor o componente en productos como pesticidas y fertilizantes, mejorando su efectividad y estabilidad .
Inhibidores de Corrosión
Este compuesto sirve como un inhibidor de corrosión efectivo, particularmente en procesos de tratamiento de metales. Ayuda a prevenir la corrosión en las superficies metálicas, extendiendo así la vida útil de los componentes metálicos .
Sensores Electroquímicos
Los complejos metálicos que contienen this compound se utilizan como mediadores redox en sensores electroquímicos basados en enzimas. Estos sensores tienen aplicaciones en varios campos, incluyendo el monitoreo ambiental y el diagnóstico de la salud .
Química Sintética
En química sintética, el this compound participa en diversas reacciones multicomponentes bajo diferentes condiciones, contribuyendo a la síntesis de moléculas complejas .
Aplicaciones Industriales
La versatilidad del this compound se extiende a aplicaciones industriales donde se utiliza en la producción de copolímeros, antioxidantes y colorantes, mejorando la calidad y la funcionalidad de estos materiales .
Safety and Hazards
Mecanismo De Acción
Target of Action
Imidazole-4-methanol, like other imidazole derivatives, interacts with a variety of targets. These include Monomeric sarcosine oxidase , Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase , Myoglobin , Nitric oxide synthase, inducible , Adenylate kinase 2, mitochondrial , Serine/threonine-protein kinase pim-1 , Isopentenyl-diphosphate Delta-isomerase , and others . These targets play crucial roles in various biochemical processes, including enzymatic reactions, protein synthesis, and cellular signaling.
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target proteins, thereby affecting their function.
Biochemical Pathways
Imidazole-4-methanol, like other imidazole derivatives, can affect multiple biochemical pathways. For instance, it can influence the function of enzymes involved in the synthesis of biologically active molecules . Additionally, it may also impact the FAS-II pathway, which is crucial for fatty acid synthesis .
Pharmacokinetics
The lipophilicity of imidazole derivatives, which can be tuned through the introduction of different hydrophobic substituents on the nitrogen atoms of the imidazole or imidazolium ring of the molecule, is known to influence their pharmacokinetic properties .
Result of Action
The molecular and cellular effects of Imidazole-4-methanol’s action depend on its specific targets and the biochemical pathways it affects. For example, if it inhibits an enzyme involved in a critical cellular process, it could lead to a decrease in the production of certain metabolites or proteins. This could, in turn, affect cell function or viability .
Action Environment
The action, efficacy, and stability of Imidazole-4-methanol can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its interactions with its targets. Additionally, the presence of other molecules or ions in the environment can also impact the compound’s activity .
Análisis Bioquímico
Biochemical Properties
Imidazole-4-methanol, like its parent compound imidazole, is involved in several biochemical reactions. Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes
Cellular Effects
Imidazole derivatives have been shown to have anticancer effects in hepatocellular carcinoma cell lines via the inhibition of AKT and ERK1/2 signaling pathways
Molecular Mechanism
Imidazole has been shown to facilitate proton transport in high-temperature proton exchange membrane fuel cells and in proton channel transmembrane proteins
Propiedades
IUPAC Name |
1H-imidazol-5-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c7-2-4-1-5-3-6-4/h1,3,7H,2H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYTUZCWBJRHKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40231619 | |
| Record name | 4-(Hydroxymethyl)imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40231619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
822-55-9 | |
| Record name | 1H-Imidazole-5-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=822-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Hydroxymethyl)imidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Hydroxymethyl)imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40231619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1H-imidazol-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(HYDROXYMETHYL)IMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QD0132T507 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[1-(4-Aminophenyl)pyrrolidin-2-yl]methanol](/img/structure/B184019.png)







